
Dimethyl 12,12'-((2-hydroxyethyl)azanediyl)didodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate is a chemical compound with the molecular formula C28H55NO5 and a molecular weight of 485.74 g/mol . This compound is known for its unique structure, which includes a hydroxyethyl group and two dodecanoate chains. It is primarily used in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150°C to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically include amides and thiol esters.
Aplicaciones Científicas De Investigación
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate involves its interaction with lipid membranes. The hydroxyethyl group allows the compound to form hydrogen bonds with polar head groups of lipids, while the dodecanoate chains interact with the hydrophobic tails. This dual interaction disrupts the lipid bilayer, leading to changes in membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)dihexanoate
- Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)dioctanoate
- Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)dihexadecanoate
Uniqueness
Dimethyl 12,12’-((2-hydroxyethyl)azanediyl)didodecanoate is unique due to its specific chain length and the presence of a hydroxyethyl group. This structure provides it with distinct physicochemical properties, such as solubility and amphiphilicity, which are not observed in similar compounds with different chain lengths .
Propiedades
Fórmula molecular |
C28H55NO5 |
|---|---|
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
methyl 12-[2-hydroxyethyl-(12-methoxy-12-oxododecyl)amino]dodecanoate |
InChI |
InChI=1S/C28H55NO5/c1-33-27(31)21-17-13-9-5-3-7-11-15-19-23-29(25-26-30)24-20-16-12-8-4-6-10-14-18-22-28(32)34-2/h30H,3-26H2,1-2H3 |
Clave InChI |
WRUQLKXQKANATA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCN(CCCCCCCCCCCC(=O)OC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


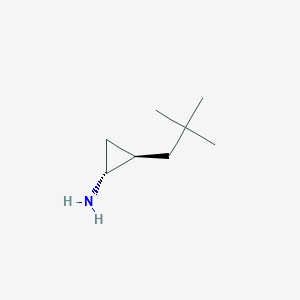
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
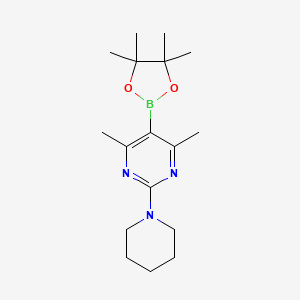
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
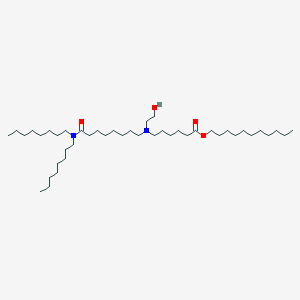
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
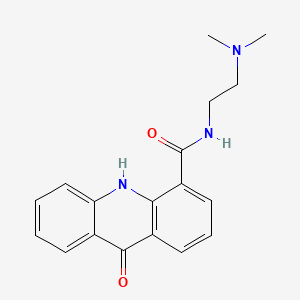
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
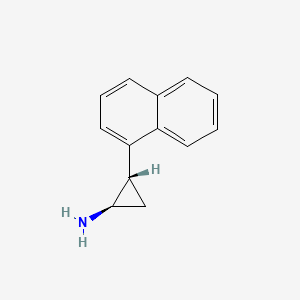

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)

